TL8-506

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

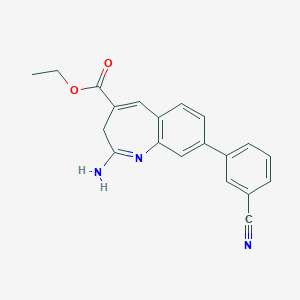

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H17N3O2 |

|---|---|

Peso molecular |

331.4 g/mol |

Nombre IUPAC |

ethyl 2-amino-8-(3-cyanophenyl)-3H-1-benzazepine-4-carboxylate |

InChI |

InChI=1S/C20H17N3O2/c1-2-25-20(24)17-9-16-7-6-15(10-18(16)23-19(22)11-17)14-5-3-4-13(8-14)12-21/h3-10H,2,11H2,1H3,(H2,22,23) |

Clave InChI |

YHRYTTWRVKXODS-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC2=C(C=C(C=C2)C3=CC=CC(=C3)C#N)N=C(C1)N |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of TL8-506: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL8-506 is a synthetic small molecule that has garnered significant interest in the fields of immunology and drug development for its potent and specific activation of the innate immune system.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, signaling pathways, and cellular effects. The information presented herein is intended to support further research and development of this promising immunomodulatory agent.

Core Mechanism: A Specific Agonist of Toll-Like Receptor 8 (TLR8)

This compound is a benzo-azepine analog of the Toll-like receptor 8 (TLR8) agonist VTX-2337.[1] It functions as a specific and potent agonist for human and mouse TLR8.[1][2] TLR8, along with the structurally similar TLR7, are endosomal pattern recognition receptors that play a crucial role in the innate immune response to viral and bacterial single-stranded RNA (ssRNA).[1][3][4]

Unlike other imidazoquinoline-based TLR7/8 agonists such as R848 and CL075, this compound exhibits a strong preference for TLR8 in human cells, with minimal to no activation of human TLR7.[1] However, due to the high degree of homology between murine TLR7 and TLR8, this compound can activate both receptors in mice.[1]

The activation of TLR8 by this compound is significantly more potent than that of older generation TLR agonists. It has been shown to be approximately 50 times more potent than R848 and 25 times more potent than CL075 in inducing NF-κB activation in TLR8-transfected HEK293 cells.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (TLR8 activation) | 30 nM | Not specified | [2][4][5] |

| EC50 (hTLR8) | 30 nM | HEK-Blue™ hTLR8 cells | [4] |

| EC50 (hTLR7) | 15 µM | HEK-Blue™ hTLR7 cells | [4] |

| Relative Potency (NF-κB activation vs. R848) | ~50x more potent | HEK-Blue™ hTLR8 cells | [1] |

| Relative Potency (NF-κB activation vs. CL075) | ~25x more potent | HEK-Blue™ hTLR8 cells | [1] |

Signaling Pathways

Upon binding to TLR8 within the endosomal compartment, this compound initiates a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[4][6] This signaling cascade culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), leading to the production of a wide array of pro-inflammatory cytokines and type I interferons.[1][4]

The primary signaling pathway activated by this compound through TLR8 is as follows:

Caption: this compound signaling pathway via TLR8 activation.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of in vitro and ex vivo experiments. A key experimental approach involves the use of reporter cell lines to quantify the activation of specific TLRs.

TLR Activation Assay using HEK-Blue™ Reporter Cells

Objective: To determine the specificity and potency of this compound for human TLR7 and TLR8.

Methodology:

-

Cell Lines: HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen) are utilized. These are HEK293 cells that have been stably transfected with the human TLR7 or TLR8 gene, respectively, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB-inducible promoter.

-

Cell Culture: Cells are cultured according to the manufacturer's instructions.

-

Stimulation: Cells are plated in 96-well plates and treated with a range of concentrations of this compound, as well as positive controls (e.g., R848 for TLR7/8) and negative controls (vehicle).

-

Incubation: The plates are incubated for a specified period (e.g., 18-24 hours) to allow for TLR activation and subsequent SEAP expression.

-

Detection: The SEAP activity in the cell culture supernatant is measured using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen). The absorbance is read using a spectrophotometer.

-

Data Analysis: The EC50 values are calculated by plotting the absorbance values against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for TLR activation assay.

Cellular and Immunological Effects

The activation of TLR8 by this compound leads to a robust activation of myeloid cells, including monocytes, macrophages, and dendritic cells (DCs).[3][7] This results in the production of a Th1-polarizing cytokine milieu, characterized by high levels of TNF-α and IL-12.[4]

Key cellular effects include:

-

Dendritic Cell Activation: this compound, particularly in combination with other agents like IFN-γ or the TLR3 agonist Poly(I:C), has been shown to potently activate human tumor-derived dendritic cells.[8][9][10][11][12] This activation is characterized by the upregulation of co-stimulatory molecules (e.g., CD40) and the secretion of chemokines that recruit CD8+ T cells.[8][9]

-

Monocyte Activation: this compound stimulates monocytes to produce pro-inflammatory cytokines such as IL-1β and TNF-α.[] This can contribute to the overall anti-tumor or anti-pathogen immune response.

-

Enhancement of T Cell Responses: By promoting DC maturation and cytokine production, this compound can enhance the priming and effector function of CD8+ T cells.[14]

-

Adjuvant Activity: The immunomodulatory properties of this compound make it a promising vaccine adjuvant, capable of enhancing the immunogenicity of co-administered antigens.[2]

Conclusion

This compound is a highly specific and potent agonist of TLR8 that activates a MyD88-dependent signaling pathway, leading to the production of pro-inflammatory cytokines and type I interferons. Its ability to robustly activate myeloid cells, particularly dendritic cells, and drive a Th1-type immune response underscores its potential as a therapeutic agent in oncology and infectious diseases, as well as a powerful vaccine adjuvant. The detailed understanding of its mechanism of action provides a strong foundation for the rational design of future clinical applications.

References

- 1. invivogen.com [invivogen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-Based Optimization of a Fragment-like TLR8 Binding Screening Hit to an In Vivo Efficacious TLR7/8 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|CAS 1268163-15-0|DC Chemicals [dcchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. Combinations of Toll-like receptor 8 agonist this compound activate human tumor-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combinations of Toll-like receptor 8 agonist this compound activate human tumor-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. zora.uzh.ch [zora.uzh.ch]

- 12. jitc.bmj.com [jitc.bmj.com]

- 14. researchgate.net [researchgate.net]

TL8-506: A Potent and Specific Toll-like Receptor 8 Agonist for Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TL8-506 is a synthetic, small-molecule agonist of Toll-like receptor 8 (TLR8), belonging to the benzoazepine class. It is a potent and specific activator of TLR8, a key pattern recognition receptor in the innate immune system. Activation of TLR8 by this compound triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, leading to the activation and maturation of various immune cells, including dendritic cells (DCs). This potent immunomodulatory activity has positioned this compound as a promising candidate for various therapeutic applications, particularly in cancer immunotherapy and as a vaccine adjuvant. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a discussion of its therapeutic potential.

Introduction to this compound

This compound is a benzoazepine compound that acts as a specific and potent agonist for Toll-like receptor 8 (TLR8).[][2][3] TLR8, along with TLR7, is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a molecular pattern associated with viral infections.[2][3] Upon activation, TLR8 initiates a downstream signaling cascade that leads to a robust innate immune response. This compound has demonstrated significant potential in preclinical studies for its ability to enhance anti-tumor immunity and improve vaccine efficacy.[][4]

Chemical Properties

| Property | Value | Reference |

| Chemical Name | ethyl 2-amino-8-(3-cyanophenyl)-3H-1-benzazepine-4-carboxylate | [] |

| Synonyms | TL 8-506, TLR 8-506 | [] |

| CAS Number | 1268163-15-0 | [][3][5] |

| Molecular Formula | C₂₀H₁₇N₃O₂ | [][3][5] |

| Molecular Weight | 331.37 g/mol | [][3][5] |

| Appearance | White to beige powder | |

| Solubility | Soluble in DMSO and water | [3] |

Mechanism of Action

This compound exerts its immunological effects by specifically binding to and activating TLR8 located within the endosomes of immune cells, primarily myeloid cells such as monocytes, macrophages, and conventional dendritic cells (cDCs).[2][3]

TLR8 Signaling Pathway

The activation of TLR8 by this compound initiates a MyD88-dependent signaling pathway. This cascade involves the recruitment of adaptor proteins and subsequent activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[2][6]

References

- 2. Combinations of Toll-like receptor 8 agonist this compound activate human tumor-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Toll-Like Receptor 8 Agonist Strengthens the Protective Efficacy of ESAT-6 Immunization to Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Immunomodulatory Effects of TL8-506: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL8-506 is a synthetic small molecule, a benzoazepine analog of the VTX-2337 compound, that has emerged as a potent and specific agonist for Toll-like receptor 8 (TLR8).[1] TLR8, an endosomal pattern recognition receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[1] Its activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, and the maturation of antigen-presenting cells, thereby orchestrating a robust immune response. This technical guide provides an in-depth overview of the in vitro immunomodulatory effects of this compound, detailing its mechanism of action, quantitative effects on immune cells, and relevant experimental protocols.

Mechanism of Action: TLR8 Signaling Pathway

This compound exerts its immunomodulatory effects by specifically binding to and activating TLR8 located in the endosomes of myeloid cells, such as monocytes and dendritic cells (DCs).[1] Upon ligand binding, TLR8 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This initiates a downstream signaling cascade involving the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Subsequently, this complex activates transforming growth factor-β-activated kinase 1 (TAK1), which in turn activates two major pathways: the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) pathway.

Activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the nuclear factor-κB (NF-κB) to translocate to the nucleus. Concurrently, the MAPK pathway activates activator protein 1 (AP-1). Both NF-κB and AP-1 are critical transcription factors that drive the expression of genes encoding pro-inflammatory cytokines and chemokines. Furthermore, the MyD88-dependent pathway can also lead to the activation of interferon regulatory factors (IRFs), such as IRF5 and IRF7, which are pivotal for the production of type I interferons (IFN-α/β).[1]

Caption: this compound-induced TLR8 signaling pathway.

Quantitative Data on the In Vitro Effects of this compound

The following tables summarize the quantitative effects of this compound on immune cells in vitro.

Table 1: Potency and Single-Agent Activity of this compound

| Parameter | Cell Type | Value/Effect | Reference |

| TLR8 Activation (EC50) | - | 30 nM | [2] |

| NF-κB Activation Potency | HEK293 cells transfected with human TLR8 | ~50x more potent than R848 | [1] |

| NF-κB Activation Potency | HEK293 cells transfected with human TLR8 | ~25x more potent than CL075 | [1] |

| IL-12p70 Production | Cord blood-derived conventional dendritic cells type 2 (cDC2s) | ~250 pg/mL at 1 µM after 18 hours | [1] |

Table 2: Synergistic Effects of this compound in Combination with Other Immunostimulants

| Combination | Cell Type | Key Cytokines/Chemokines Induced | Reference |

| This compound + IFN-γ | Human cord blood and blood cDC subsets | CXCL9, CXCL10, CXCL11 | [3] |

| This compound + Poly(I:C) | Human cord blood and blood cDC subsets | IL-12p70, IL-23, IL-27, IFN-β, IFN-λ, TNF-α, IL-6, IL-1α, IL-1β, CCL3, CCL4, CCL20 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro immunomodulatory effects of this compound.

In Vitro Stimulation of Human Dendritic Cells

This protocol outlines the generation of monocyte-derived dendritic cells (mo-DCs) and their subsequent stimulation with this compound.

-

Cell Isolation and Differentiation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).

-

Culture the purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 50 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 20 ng/mL interleukin-4 (IL-4) for 5-7 days to differentiate them into immature mo-DCs.

-

-

Stimulation:

-

Plate the immature mo-DCs in a 96-well plate at a density of 1 x 105 cells per well.

-

Prepare a stock solution of this compound in sterile, endotoxin-free water. Further dilute in culture medium to the desired working concentrations (e.g., 10-100 ng/mL or 0.03-0.3 µM).

-

Add the this compound solution to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator. Include an unstimulated control (vehicle only).

-

-

Sample Collection:

-

After incubation, centrifuge the plate and collect the supernatant for cytokine analysis. Store at -80°C until use.

-

Harvest the cells for flow cytometry analysis of surface marker expression.

-

Flow Cytometry Analysis of Dendritic Cell Activation Markers

This protocol describes the staining and analysis of DC activation markers.

-

Cell Staining:

-

Wash the harvested DCs with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

-

Incubate the cells with a viability dye (e.g., Zombie Aqua) for 15 minutes at room temperature, protected from light, to exclude dead cells.

-

Wash the cells and then incubate with an Fc block (e.g., Human TruStain FcX™) for 10 minutes to prevent non-specific antibody binding.

-

Add a cocktail of fluorochrome-conjugated antibodies against surface markers such as CD11c, HLA-DR, CD80, CD86, and CD40. Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo).

-

Gate on the live, single-cell population, followed by gating on the DC population (e.g., CD11c+ HLA-DR+).

-

Quantify the expression of activation markers (CD80, CD86, CD40) on the DC population by analyzing the median fluorescence intensity (MFI) and the percentage of positive cells.

-

ELISA for Cytokine Quantification

This protocol details the measurement of cytokine concentrations in the cell culture supernatant.

-

Procedure (using a commercial ELISA kit, e.g., for IL-12p70):

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Wash the plate and add the cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate and add the TMB substrate solution. Allow the color to develop for 15-30 minutes.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm on a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine standards.

-

Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the in vitro immunomodulatory effects of this compound.

Caption: A typical experimental workflow for this compound in vitro studies.

Conclusion

This compound is a potent and specific agonist of TLR8 that demonstrates significant immunomodulatory effects in vitro. By activating the MyD88-dependent signaling pathway, it induces the production of key pro-inflammatory cytokines, such as IL-12p70, and upregulates the expression of co-stimulatory molecules on dendritic cells. The available data strongly supports its role as a powerful tool for studying TLR8 biology and as a potential candidate for immunotherapeutic applications, particularly in synergistic combinations with other immune-stimulating agents. Further research focusing on the single-agent effects of this compound on a broader range of cytokines and immune cell subsets will provide a more comprehensive understanding of its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Combinations of Toll-like receptor 8 agonist this compound activate human tumor-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combinations of Toll-like receptor 8 agonist this compound activate human tumor-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

TL8-506: A Potent TLR8 Agonist for the Activation of Dendritic Cells and Induction of Pro-inflammatory Cytokines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Toll-like receptor 8 (TLR8) agonist, TL8-506, detailing its mechanism of action, its profound effects on dendritic cell (DC) activation, and the subsequent cytokine and chemokine production. The information presented herein is intended to support research and development efforts in the fields of immunology, oncology, and vaccinology.

Introduction

This compound is a synthetic, small-molecule agonist of Toll-like receptor 8 (TLR8), a key pattern recognition receptor of the innate immune system.[1] TLR8 is predominantly expressed in myeloid cells, including monocytes, macrophages, and conventional dendritic cells (cDCs), where it recognizes single-stranded RNA (ssRNA) viruses.[2][3] Upon activation, TLR8 initiates a signaling cascade that leads to the maturation of DCs and the production of a robust pro-inflammatory cytokine and chemokine profile, ultimately shaping the adaptive immune response. This makes this compound a promising candidate for various immunotherapeutic applications, including cancer therapy and vaccine adjuvants.

Mechanism of Action: TLR8 Signaling Pathway

This compound exerts its immunostimulatory effects by specifically targeting TLR8 located within the endosomal compartments of myeloid cells. The binding of this compound to TLR8 triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This initiates a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this signaling pathway leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), which orchestrate the expression of a wide array of pro-inflammatory genes.[1][2][3][4]

Dendritic Cell Activation by this compound

This compound is a potent activator of conventional dendritic cells (cDCs), which are crucial for initiating antigen-specific T cell responses. Studies have shown that this compound, particularly in combination with other immune stimuli such as the TLR3 agonist Poly(I:C) or interferon-gamma (IFN-γ), drives cDCs towards a mature, immunostimulatory phenotype.[5][6][7] This activation is characterized by the upregulation of co-stimulatory molecules like CD40, which are essential for effective T cell priming.[5][6][8][9] Activated cDCs are pivotal in promoting a Th1-polarized immune response, which is critical for anti-tumor and anti-viral immunity.[5][6][7]

Cytokine and Chemokine Production

A hallmark of this compound-mediated DC activation is the robust and synergistic production of a wide range of pro-inflammatory cytokines and chemokines, especially when used in combination therapies.[5][6][7]

Synergistic Cytokine Production with Combination Agents

The combination of this compound with either Poly(I:C) or IFN-γ leads to a significant and synergistic increase in the secretion of key immunomodulatory molecules.[7]

-

This compound + Poly(I:C): This combination is particularly effective at inducing high levels of IL-12 family cytokines (IL-12p70, IL-23, IL-27), interferons (IFN-β, IFN-λ), and other pro-inflammatory cytokines such as TNF-α, IL-6, IL-1α, and IL-1β. It also stimulates the production of chemokines like CCL3, CCL4, and CCL20, which are involved in the recruitment of various immune cells.[7]

-

This compound + IFN-γ: This combination shows strong synergy in the induction of IFN-γ-inducible chemokines, including CXCL9, CXCL10, and CXCL11.[7] These chemokines are potent attractants for activated T cells, particularly CD8+ cytotoxic T lymphocytes, directing them to sites of inflammation or tumors.

Quantitative Analysis of Cytokine Production

The following tables summarize the quantitative data on cytokine production by cDC subsets following stimulation with this compound and its combinations.

Table 1: IL-12p70 Production by Enriched Blood DCs

| Stimulus | IL-12p70 Concentration (pg/mL) |

| Unstimulated | Undetectable |

| This compound | ~500 |

| Poly(I:C) | ~200 |

| IFN-γ | Undetectable |

| This compound + Poly(I:C) | ~4000 |

| This compound + IFN-γ | ~1500 |

Data are representative mean values from multiple donors and experiments.[7][10]

Table 2: Cytokine Profile of Cord Blood-Derived cDC1s and cDC2s

| Cytokine/Chemokine | This compound + Poly(I:C) | This compound + IFN-γ |

| IL-12p70 | +++ | ++ |

| IL-23 | +++ | + |

| IL-27 | +++ | + |

| IFN-β | +++ | - |

| IFN-λ | +++ | - |

| TNF-α | +++ | ++ |

| IL-6 | +++ | + |

| CXCL9 | + | +++ |

| CXCL10 | ++ | +++ |

| CXCL11 | + | +++ |

| CCL3 | +++ | + |

| CCL4 | +++ | + |

Relative expression levels are indicated as high (+++), medium (++), low (+), or not significant (-).[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the activation of dendritic cells with this compound and the subsequent analysis of cytokine production.

Isolation and Culture of Dendritic Cells

-

Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

-

Enrichment: Conventional DCs are enriched from PBMCs using a pan-DC enrichment kit according to the manufacturer's instructions.[7]

-

Culture: Enriched DCs are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 50 µM 2-mercaptoethanol.

Dendritic Cell Stimulation

-

Plating: DCs are seeded in 96-well plates at a density of 1 x 10^5 cells/well.

-

Stimulation: Cells are stimulated with the following reagents for 18-24 hours at 37°C and 5% CO2:

-

Supernatant Collection: After incubation, the cell culture supernatants are collected and stored at -80°C for cytokine analysis.

Cytokine Measurement by ELISA

-

Assay: Cytokine concentrations in the collected supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., human IL-12p70).

-

Procedure: The assay is performed according to the manufacturer's protocol. Briefly, supernatant samples and standards are added to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.

-

Quantification: The optical density is measured using a microplate reader, and cytokine concentrations are calculated based on the standard curve.

Flow Cytometry Analysis of DC Activation Markers

-

Cell Staining: Stimulated DCs are harvested and stained with fluorescently labeled antibodies specific for cell surface markers of activation, such as CD40, CD80, CD83, and CD86.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer to determine the percentage of cells expressing these markers and their mean fluorescence intensity.

-

Gating Strategy: DCs are identified based on their forward and side scatter properties and the expression of lineage markers.

Conclusion

This compound is a potent and specific TLR8 agonist that, particularly in combination with other immunomodulators, can robustly activate dendritic cells and induce a strong Th1-polarizing cytokine and chemokine response. The detailed understanding of its mechanism of action and the availability of established experimental protocols make this compound a valuable tool for researchers and drug developers aiming to harness the power of the innate immune system for therapeutic benefit. The data presented in this guide underscore the potential of this compound-based combinations as promising candidates to initiate or enhance anti-tumor and anti-viral immune responses.[5][6][8][9][12]

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combinations of Toll-like receptor 8 agonist this compound activate human tumor-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. Combinations of Toll-like receptor 8 agonist this compound activate human tumor-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. zora.uzh.ch [zora.uzh.ch]

TL8-506: A Potent TLR8 Agonist for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: TL8-506 is a synthetic, small-molecule agonist of Toll-like receptor 8 (TLR8), a key pattern recognition receptor in the innate immune system. As a benzoazepine analog of VTX-2337, this compound has demonstrated significant potential as an immunomodulatory agent for cancer therapy.[1] Its potent and specific activation of TLR8 triggers a cascade of downstream signaling events, leading to the activation of various immune cells and the production of a robust anti-tumor immune response. This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound exerts its immunostimulatory effects by binding to and activating TLR8, which is primarily expressed in the endosomes of myeloid cells such as monocytes, macrophages, and conventional dendritic cells (cDCs).[1] TLR8 activation by this compound is significantly more potent than other TLR7/8 agonists like R848 and CL075.[1] The binding of this compound to TLR8 initiates a MyD88-dependent signaling pathway, which is a common pathway for most TLRs except TLR3.[2][3][4]

This signaling cascade involves the recruitment of adaptor proteins, including Myeloid Differentiation Primary Response 88 (MyD88), which in turn activates a series of downstream kinases.[2][3][4] Ultimately, this leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[1] The activation of these transcription factors results in the transcription and subsequent secretion of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons.[1]

Quantitative In Vitro Efficacy Data

The potency of this compound has been quantified in various in vitro assays. The following tables summarize key quantitative data from published studies.

Table 1: Potency and Selectivity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 (NF-κB Activation) | HEK-Blue™ hTLR8 | 30 nM | [1] |

| Relative Potency vs. R848 | HEK-Blue™ hTLR8 | ~50x more potent | [1] |

| Relative Potency vs. CL075 | HEK-Blue™ hTLR8 | ~25x more potent | [1] |

| hTLR7 Activation | HEK-Blue™ hTLR7 | No activation | [1] |

| mTLR7 Activation | HEK-Blue™ mTLR7 | Activates | [1] |

Table 2: this compound-Induced Cytokine and Chemokine Secretion from Human Dendritic Cells

| Cytokine/Chemokine | Cell Type | Treatment | Concentration (pg/mL) | Reference |

| IL-12p70 | Cord Blood cDC2s | This compound (1 µM) | ~200 | [5] |

| IL-12p70 | Cord Blood cDC2s | This compound (1 µM) + IFN-γ (50,000 U/mL) | ~1500 | [5][6] |

| IL-12p70 | Cord Blood cDC2s | This compound (1 µM) + Poly(I:C) (10 µg/mL) | ~2500 | [5][6] |

| TNF-α | Tumor-derived cDCs | This compound (1 µM) + IFN-γ (50,000 U/mL) | Data reported as % positive cells | [6] |

| CXCL10 | Tumor-derived cDCs | This compound (1 µM) + IFN-γ (50,000 U/mL) | Data reported as % positive cells | [6] |

In Vivo Anti-Tumor Efficacy

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Activation of Human Dendritic Cells

This protocol describes the stimulation of human conventional dendritic cells (cDCs) with this compound and subsequent analysis of activation markers and cytokine production.[6][8][9][10][11]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated cDCs

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

This compound (e.g., from InvivoGen)

-

Recombinant human IFN-γ and Poly(I:C) (optional, for combination studies)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against DC activation markers (e.g., CD80, CD83, CD86, HLA-DR)

-

ELISA kits for desired cytokines (e.g., IL-12p70, TNF-α)

Procedure:

-

Isolate human cDCs from PBMCs using magnetic-activated cell sorting (MACS) or by differentiating from cord blood stem cells.

-

Plate the cDCs in a 96-well plate at a density of 1 x 105 cells/well in complete RPMI-1640 medium.

-

Prepare working solutions of this compound, IFN-γ, and Poly(I:C) in complete medium. A common concentration for this compound is 1 µM.[6]

-

Add the stimuli to the respective wells. For combination treatments, add IFN-γ (e.g., 50,000 U/mL) or Poly(I:C) (e.g., 10 µg/mL) along with this compound.[5][6]

-

Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

-

For Cytokine Analysis (ELISA):

-

Centrifuge the plate and collect the supernatant.

-

Perform ELISA for the desired cytokines according to the manufacturer's instructions.

-

-

For Activation Marker Analysis (Flow Cytometry):

-

Gently harvest the cells and wash with FACS buffer.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against DC activation markers for 30 minutes on ice.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer and analyze the data using appropriate software.

-

Natural Killer (NK) Cell Cytotoxicity Assay

This protocol outlines a flow cytometry-based method to assess the cytotoxic activity of human NK cells following stimulation with this compound.[12][13][14][15][16]

Materials:

-

Human NK cells (isolated from PBMCs)

-

K562 target cells (a human erythroleukemic cell line sensitive to NK cell-mediated lysis)

-

Complete RPMI-1640 medium

-

This compound

-

CFSE (Carboxyfluorescein succinimidyl ester) for labeling target cells

-

7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI) for viability staining

-

FACS tubes

Procedure:

-

Target Cell Labeling:

-

Resuspend K562 cells at 1 x 106 cells/mL in serum-free RPMI-1640.

-

Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C.

-

Quench the labeling by adding 5 volumes of ice-cold complete medium.

-

Wash the cells twice with complete medium and resuspend at 1 x 105 cells/mL.

-

-

Effector Cell Preparation:

-

Isolate NK cells from human PBMCs using negative selection MACS.

-

Pre-stimulate the NK cells with this compound (e.g., 1 µM) for 4-18 hours in complete medium.

-

-

Co-culture:

-

In FACS tubes, co-culture the CFSE-labeled K562 target cells with the pre-stimulated NK effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

-

Include a "target cells only" control for spontaneous death and a "target cells with unlabeled effector cells" control.

-

Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.

-

-

Staining and Analysis:

-

After incubation, add 7-AAD or PI to each tube to a final concentration of 1 µg/mL.

-

Acquire the samples on a flow cytometer.

-

Gate on the CFSE-positive target cell population and quantify the percentage of 7-AAD or PI-positive (dead) cells.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100

-

Conclusion and Future Directions

This compound is a promising TLR8 agonist with potent immunostimulatory properties that are highly relevant for cancer immunotherapy. Its ability to activate dendritic cells and enhance NK cell cytotoxicity, both as a single agent and in combination with other therapies, positions it as a valuable tool for researchers and a potential candidate for clinical development. Future research should focus on elucidating the full in vivo anti-tumor efficacy of this compound in various cancer models, optimizing combination therapies, and exploring its potential in clinical trials. The detailed protocols and data presented in this guide provide a solid foundation for scientists and drug developers to further investigate the therapeutic utility of this compound in the fight against cancer.

References

- 1. invivogen.com [invivogen.com]

- 2. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 4. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Combinations of Toll-like receptor 8 agonist this compound activate human tumor-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-term anti-tumor effects following both conventional radiotherapy and FLASH in fully immunocompetent animals with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combinations of Toll-like receptor 8 agonist this compound activate human tumor-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. zora.uzh.ch [zora.uzh.ch]

- 12. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]

TL8-506: A Potent TLR8 Agonist as a Novel Adjuvant for Tuberculosis Vaccines

An In-depth Technical Guide

Executive Summary

The global burden of tuberculosis (TB) necessitates the development of vaccines more effective than the current Bacillus Calmette-Guérin (BCG) vaccine. A promising strategy involves subunit vaccines combined with potent adjuvants capable of eliciting robust and durable cell-mediated immunity. This document provides a technical overview of TL8-506, a specific and powerful small-molecule agonist for Toll-like receptor 8 (TLR8), and its potential as a vaccine adjuvant for Mycobacterium tuberculosis (Mtb). This compound, a benzoazepine compound, activates the TLR8 signaling pathway in myeloid cells, leading to the production of pro-inflammatory cytokines and Type I interferons crucial for a Th1-biased immune response. Preclinical studies using a human TLR8 transgenic mouse model have demonstrated that combining this compound with the Mtb antigen ESAT-6 significantly enhances protective efficacy against Mtb challenge. This enhancement is characterized by a reduced bacterial load, diminished lung pathology, and the induction of a durable memory T-cell response, highlighting its promise for next-generation TB vaccine development.

Introduction to this compound

This compound is a benzo-azepine analog of the TLR8 agonist VTX-2337.[1][2][3] It is a highly specific and potent agonist for human TLR8, with a reported EC50 of 30 nM.[2][3][4][5] Its potency in inducing NF-κB activation is approximately 50 times greater than the imidazoquinoline R848 and 25 times greater than the thiazoquinolone CL075.[1] While this compound is a strong activator of human and mouse TLR8, it does not activate human TLR7, giving it a desirable specificity profile for targeted immune stimulation.[1] TLR8 is an endosomal pattern recognition receptor highly expressed in myeloid cells like dendritic cells, monocytes, and macrophages.[1][6] Its activation by ligands like this compound initiates a signaling cascade that is critical for orchestrating the innate and subsequent adaptive immune responses required to control intracellular pathogens such as Mycobacterium tuberculosis.

Mechanism of Action: The TLR8 Signaling Pathway

This compound exerts its adjuvant effect by activating the Toll-like receptor 8, which is located within the endosomal compartment of myeloid cells.[1] Upon recognition of its ligand, TLR8 recruits the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[5][6] This initiates a downstream signaling cascade involving IRAK4 and TRAF6, which ultimately leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[1][5] The activation of these factors drives the transcription and secretion of pro-inflammatory cytokines, such as Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α), as well as Type I Interferons (IFN-α/β).[1][5] This cytokine milieu is essential for promoting a Th1-polarized T-cell response, which is considered critical for controlling Mtb infection.

References

- 1. invivogen.com [invivogen.com]

- 2. Toll-Like Receptor 8 Agonist Strengthens the Protective Efficacy of ESAT-6 Immunization to Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Toll-Like Receptor 8 Agonist Strengthens the Protective Efficacy of ESAT-6 Immunization to Mycobacterium tuberculosis Infection [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cellular Pathways Activated by TL8-506 Stimulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL8-506 is a potent and specific synthetic agonist for Toll-like Receptor 8 (TLR8), a key pattern recognition receptor in the innate immune system.[1] As a benzoazepine analog, this compound has demonstrated significant immunomodulatory effects, making it a compound of interest for applications in vaccine adjuvants and cancer immunotherapy.[2] This technical guide provides a comprehensive overview of the cellular pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of its mechanism of action.

Core Signaling Pathways Activated by this compound

This compound exerts its biological effects primarily through the activation of the MyD88-dependent signaling pathway upon binding to TLR8 located in the endosomal compartment of immune cells, particularly myeloid cells.[1] This activation bifurcates into two major downstream cascades: the nuclear factor-kappa B (NF-κB) pathway and the interferon regulatory factor (IRF) pathway.

MyD88-Dependent NF-κB Activation Pathway

Upon this compound binding, TLR8 undergoes a conformational change, leading to the recruitment of the Toll-interleukin 1 receptor (TIR) domain-containing adapter protein, Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the formation of a signaling complex that includes TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.

TRAF6 catalyzes the synthesis of K63-linked polyubiquitin chains, which act as a scaffold to recruit and activate the transforming growth factor-β-activated kinase 1 (TAK1) complex. Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO. The IKK complex subsequently phosphorylates the inhibitor of NF-κB (IκBα), targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing its translocation into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory cytokines, chemokines, and cell adhesion molecules.[3]

MyD88-Dependent IRF Activation Pathway

In addition to NF-κB, TLR8 activation by this compound also triggers the IRF pathway, which is crucial for the induction of type I interferons (IFN-α/β).[1] This arm of the signaling cascade also proceeds through the MyD88-IRAK4-IRAK1-TRAF6 complex. However, downstream of TRAF6, the pathway diverges to activate IRF5 and IRF7. The precise mechanism of IRF5 and IRF7 activation downstream of TRAF6 is still under investigation but is known to involve a series of phosphorylation events. Once activated, IRF5 and IRF7 translocate to the nucleus, where they bind to interferon-stimulated response elements (ISREs) in the promoters of type I IFN genes, leading to their transcription.

Quantitative Data on this compound Stimulation

The potency and efficacy of this compound have been characterized in various in vitro and ex vivo systems. The following tables summarize key quantitative data.

| Parameter | Value | Cell System | Reference |

| EC50 for TLR8 | 30 nM | Not specified | [2] |

| Relative Potency (NF-κB activation) | ~50x more potent than R848 | HEK-Blue™ hTLR8 cells | [1] |

| Relative Potency (NF-κB activation) | ~25x more potent than CL075 | HEK-Blue™ hTLR8 cells | [1] |

Table 1: Potency of this compound.

| Cytokine/Chemokine | Stimulation Condition | Cell Type | Effect | Reference |

| IL-12p70 | 1 µM this compound + 50,000 U/mL IFN-γ | Human cord blood cDC2s | Synergistic increase in secretion | [4][5] |

| IL-12p70 | 1 µM this compound + 10 µg/mL Poly(I:C) | Human cord blood cDC2s | Synergistic increase in secretion | [4][5] |

| TNF-α, IL-6, IL-1α, IL-1β | 1 µM this compound + 10 µg/mL Poly(I:C) | Human cord blood DCs | Increased release | [4] |

| CXCL9, CXCL10, CXCL11 | 1 µM this compound + 50,000 U/mL IFN-γ | Human cord blood DCs | Synergistic induction | [4] |

Table 2: Cytokine and Chemokine Induction by this compound in Dendritic Cells.

| Activation Marker | Stimulation Condition | Cell Type | Effect | Reference |

| CD40, IFNB1, IFNL1, IL12A, IL12B | This compound in combination with IFN-γ or Poly(I:C) | Human tumor-derived cDCs | Upregulation of gene expression | [4][6] |

Table 3: Upregulation of Dendritic Cell Activation Markers and Genes by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

HEK-Blue™ TLR8 Reporter Assay for NF-κB Activation

This assay is used to measure the activation of the NF-κB pathway downstream of TLR8. HEK-Blue™ hTLR8 cells are engineered HEK293 cells that stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR8 cells

-

HEK-Blue™ Detection Medium or QUANTI-Blue™ Solution

-

This compound and other TLR ligands

-

96-well flat-bottom plates

-

Spectrophotometer

Protocol:

-

Cell Seeding:

-

Wash HEK-Blue™ hTLR8 cells with PBS and resuspend in fresh, pre-warmed growth medium.

-

Add 180 µL of the cell suspension (typically 2.5 x 105 cells/mL) to each well of a 96-well plate.

-

-

Stimulation:

-

Prepare serial dilutions of this compound or other TLR ligands in growth medium.

-

Add 20 µL of the ligand dilutions to the appropriate wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

-

SEAP Detection:

-

If using HEK-Blue™ Detection medium, the color change can be monitored in real-time.

-

If using QUANTI-Blue™ Solution, transfer 20 µL of the cell supernatant to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution to each well.

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a spectrophotometer.

-

The level of SEAP activity is proportional to the activation of NF-κB.

-

THP1-Dual™ Reporter Assay for NF-κB and IRF Activation

This assay allows for the simultaneous measurement of NF-κB and IRF pathway activation. THP1-Dual™ cells are derived from the human THP-1 monocyte cell line and contain two reporter constructs: a SEAP gene driven by an NF-κB-inducible promoter and a secreted luciferase (Lucia) gene under the control of an IRF-inducible promoter.[7]

Materials:

-

THP1-Dual™ hTLR8 cells

-

QUANTI-Blue™ Solution

-

QUANTI-Luc™

-

This compound and other stimuli

-

96-well plates (one for cell culture, one for SEAP assay, and one white opaque plate for luciferase assay)

-

Luminometer and spectrophotometer

Protocol:

-

Cell Seeding and Stimulation:

-

Plate THP1-Dual™ hTLR8 cells at a density of approximately 1.8 x 106 cells/mL in a 96-well plate (180 µL per well).

-

Add 20 µL of this compound or other stimuli to the wells.

-

Incubate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

-

NF-κB (SEAP) Detection:

-

Transfer 20 µL of the cell culture supernatant to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution and incubate at 37°C for 1-3 hours.

-

Measure absorbance at 620-655 nm.

-

-

IRF (Lucia Luciferase) Detection:

-

Transfer 20 µL of the cell culture supernatant to a white opaque 96-well plate.

-

Add 50 µL of QUANTI-Luc™ reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of secreted cytokines, such as TNF-α and IL-12, in cell culture supernatants following stimulation with this compound.

Protocol Outline (Sandwich ELISA):

-

Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.

-

Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to quench the reaction.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Flow Cytometry for Dendritic Cell Activation Markers

Flow cytometry is used to analyze the expression of cell surface markers on dendritic cells (DCs) to assess their activation state after stimulation with this compound. Key activation markers include CD40, CD80, and CD86.

Protocol Outline:

-

Cell Preparation: Isolate or culture dendritic cells and stimulate them with this compound for an appropriate time (e.g., 24-48 hours).

-

Fc Receptor Blocking: Resuspend the cells in FACS buffer and add an Fc block reagent to prevent non-specific antibody binding. Incubate for 10-15 minutes on ice.

-

Surface Staining: Add a cocktail of fluorescently-labeled antibodies specific for DC lineage markers (e.g., CD11c, HLA-DR) and activation markers (e.g., anti-CD40-FITC, anti-CD80-PE, anti-CD86-APC) to the cells.

-

Incubation: Incubate the cells with the antibodies for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the acquired data using flow cytometry software. Gate on the dendritic cell population and quantify the percentage of cells expressing the activation markers and their mean fluorescence intensity (MFI).

Conclusion

This compound is a specific and potent activator of TLR8, triggering robust MyD88-dependent signaling that leads to the activation of both NF-κB and IRF pathways. This dual activation results in the production of a broad spectrum of pro-inflammatory cytokines, chemokines, and type I interferons, ultimately leading to the activation and maturation of key immune cells such as dendritic cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the immunomodulatory potential of this compound.

References

- 1. invivogen.com [invivogen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combinations of Toll-like receptor 8 agonist this compound activate human tumor-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Combinations of Toll-like receptor 8 agonist this compound activate human tumor-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

The Immunostimulatory Effects of TL8-506 on Natural Killer Cell Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of TL8-506, a selective Toll-like receptor 8 (TLR8) agonist, on the function of human natural killer (NK) cells. The information presented herein is synthesized from peer-reviewed research and is intended to serve as a detailed resource for professionals in the fields of immunology and oncology drug development.

Core Findings: Selective Activation of CD56brightCD16- NK Cells

This compound has been demonstrated to be a potent activator of natural killer cells, with a pronounced effect on the CD56brightCD16- subset.[1][2] This immunoregulatory NK cell population, when stimulated with this compound, exhibits enhanced activation, increased cytotoxic capabilities, and robust production of pro-inflammatory cytokines and chemokines.[1][2] The activation of NK cells by this compound is mediated through the endosomal TLR8, triggering downstream signaling pathways that culminate in a heightened anti-tumor response.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of this compound on NK cell function.

Table 1: Upregulation of Activation Markers on NK Cell Subsets

| Marker | NK Cell Subset | Treatment | Fold Increase (vs. Control) | Significance |

| CD69 | CD56brightCD16- | This compound | Significant Increase | p < 0.05 |

| CD56dimCD16+ | This compound | No significant change | - | |

| CD25 | CD56brightCD16- | This compound | Significant Increase | p < 0.05 |

| CD56dimCD16+ | This compound | No significant change | - |

Data synthesized from studies where NK cells were stimulated with this compound in the presence of suboptimal doses of IL-2 and IL-12.[1]

Table 2: Cytokine and Chemokine Production by NK Cells

| Cytokine/Chemokine | Treatment | Fold Increase in Secretion (vs. Control) | Significance |

| IFN-γ | This compound | Significantly Increased | p < 0.05 |

| TNF-α | This compound | Significantly Increased | p < 0.05 |

| GM-CSF | This compound | Significantly Increased | p < 0.05 |

| CCL3 | This compound | Upregulated Gene Expression and Protein Production | - |

| CCL4 | This compound | Upregulated Gene Expression and Protein Production | - |

| CXCL8 | This compound | Upregulated Gene Expression and Protein Production | - |

| CXCL10 | This compound | Upregulated Gene Expression and Protein Production | - |

Cytokine levels were measured in culture supernatants of purified NK cells stimulated with this compound.[1]

Table 3: Enhancement of NK Cell Cytotoxicity

| Target Cell Line | Effector:Target Ratio | Treatment | % Specific Lysis (Increase vs. Control) | Significance |

| Daudi | Various | This compound | Significantly Increased | p < 0.05 |

Cytotoxicity was assessed against the Daudi cell line.[1]

Signaling Pathways and Experimental Workflows

TLR8 Signaling Pathway in NK Cells

The activation of NK cell function by this compound is initiated by its binding to TLR8 within the endosomal compartment. This interaction triggers a signaling cascade that is understood to involve the activation of NF-κB and interferon regulatory factors (IRFs).[3] This leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and molecules involved in cytotoxic activity.

Caption: TLR8 signaling cascade in NK cells upon this compound stimulation.

Experimental Workflow for Assessing this compound Effects

The following diagram outlines a typical experimental workflow to evaluate the impact of this compound on NK cell function.

Caption: Workflow for evaluating the effects of this compound on NK cells.

Detailed Experimental Protocols

The following methodologies are based on protocols described in the cited literature for studying the effects of TLR agonists on NK cells.[1][2]

NK Cell Isolation and Purification

-

Objective: To obtain a pure population of NK cells from peripheral blood.

-

Procedure:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood or buffy coats by density gradient centrifugation (e.g., using Ficoll-Paque).

-

NK cells are then purified from the PBMC fraction using a negative selection method, such as the NK Cell Isolation Kit. This method depletes non-NK cells, leaving a highly purified population of untouched NK cells.

-

The purity of the isolated CD56+CD3- NK cells should be verified by flow cytometry.

-

NK Cell Stimulation

-

Objective: To activate NK cells with this compound.

-

Procedure:

-

Purified NK cells are cultured in a complete medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

-

Cells are stimulated with this compound at a predetermined optimal concentration.

-

In some experimental arms, suboptimal doses of cytokines such as IL-2 and IL-12 are added to the culture, as they can synergize with TLR agonists to promote NK cell function.[1]

-

Control cultures receive no stimulation or a vehicle control.

-

The cells are typically incubated for 20 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

-

Flow Cytometry for Activation Markers and Intracellular Cytokines

-

Objective: To quantify the expression of cell surface activation markers and intracellular cytokine production.

-

Procedure:

-

After stimulation, NK cells are harvested and washed with PBS.

-

For surface marker staining, cells are incubated with fluorochrome-conjugated antibodies against CD3, CD56, CD16, CD69, and CD25 for 30 minutes at 4°C in the dark.

-

For intracellular cytokine staining, a protein transport inhibitor (e.g., Brefeldin A) is added for the last few hours of culture to allow cytokines to accumulate within the cells.

-

Following surface staining, cells are fixed and permeabilized using a commercial fixation/permeabilization kit.

-

Permeabilized cells are then incubated with fluorochrome-conjugated antibodies against IFN-γ and TNF-α.

-

Stained cells are acquired on a flow cytometer and the data is analyzed using appropriate software to gate on NK cell subsets and quantify marker expression.

-

Cytokine and Chemokine Quantification by ELISA

-

Objective: To measure the concentration of secreted cytokines and chemokines in the culture supernatant.

-

Procedure:

-

After the 20-hour stimulation period, the cell culture plates are centrifuged to pellet the cells.

-

The culture supernatant is carefully collected.

-

The concentrations of IFN-γ, TNF-α, GM-CSF, and various chemokines (e.g., CCL3, CCL4, CXCL8, CXCL10) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Cytotoxicity Assay

-

Objective: To assess the ability of this compound-stimulated NK cells to kill target tumor cells.

-

Procedure:

-

Target cells (e.g., Daudi lymphoma cells) are labeled with a fluorescent dye (e.g., CFSE) or a radioactive isotope (e.g., 51Cr).

-

Effector cells (the stimulated NK cells) are co-incubated with the labeled target cells at various effector-to-target (E:T) ratios.

-

The co-culture is incubated for a defined period (e.g., 4 hours) to allow for cell lysis.

-

The percentage of specific lysis is determined by measuring the release of the label from the target cells into the supernatant (for radioactive assays) or by quantifying the percentage of dead target cells using a viability dye (e.g., 7-AAD) by flow cytometry.

-

Conclusion

This compound is a potent and selective agonist of TLR8 that effectively enhances the effector functions of human NK cells, particularly the CD56brightCD16- subset. Its ability to increase the expression of activation markers, stimulate the production of a broad range of pro-inflammatory cytokines and chemokines, and boost cytotoxic activity underscores its potential as a valuable agent in cancer immunotherapy. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other TLR8 agonists as therapeutic agents.

References

Understanding the Binding Affinity of TL8-506 to TLR8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of TL8-506, a potent and specific agonist for Toll-like Receptor 8 (TLR8). This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Quantitative Analysis of this compound Interaction with TLR8

This compound is a small molecule belonging to the benzoazepine class and is recognized as a specific agonist for human TLR8.[1] Its interaction with TLR8 has been primarily characterized through cell-based functional assays that measure the downstream consequences of receptor activation rather than direct binding affinity.

The most frequently cited quantitative metric for this compound is its half-maximal effective concentration (EC50). The EC50 value represents the concentration of the agonist that induces a response halfway between the baseline and maximum response in a specific assay. It is a measure of the compound's potency in a functional context.

Table 1: Potency of this compound in TLR8 Activation

| Parameter | Value | Cell Line | Assay Principle | Reference |

| EC50 | 30 nM | Not explicitly stated, but implied to be in a cellular context. | TLR8-mediated cellular response. | [2][3] |

It is crucial to distinguish between EC50 and the dissociation constant (Kd). The Kd value is a direct measure of binding affinity, representing the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. While a low EC50 value, as in the case of this compound, is often indicative of high binding affinity, it is not a direct measurement of this parameter. Biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are typically employed to determine the Kd of a ligand-receptor interaction. At present, publicly available data from such direct binding assays for the this compound and TLR8 interaction is limited.

In comparative studies, this compound has demonstrated significantly higher potency in activating TLR8-mediated signaling compared to other well-known TLR agonists.[1]

Table 2: Relative Potency of this compound in Inducing NF-κB Activation in HEK-Blue™ hTLR8 Cells

| Compound | Fold Potency Increase vs. R848 | Fold Potency Increase vs. CL075 |

| This compound | ~50x | ~25x |

This enhanced potency suggests a strong and efficient interaction with the TLR8 receptor, leading to robust downstream signaling.

Experimental Protocols

The functional activity of this compound as a TLR8 agonist has been predominantly assessed using engineered reporter cell lines. These cellular assays provide a quantitative measure of TLR8 activation by linking it to the expression of a reporter gene.

HEK-Blue™ hTLR8 Reporter Gene Assay

This assay utilizes Human Embryonic Kidney 293 (HEK293) cells that have been stably transfected to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The expression of the SEAP gene is under the control of a promoter that is inducible by NF-κB and AP-1 transcription factors, which are key downstream effectors of the TLR8 signaling pathway.

Methodology:

-

Cell Culture: HEK-Blue™ hTLR8 cells are cultured in DMEM supplemented with fetal bovine serum, penicillin-streptomycin, and selective antibiotics.

-

Assay Preparation: Cells are seeded into a 96-well plate at a specific density (e.g., 7.5 x 10⁴ cells/well) and allowed to adhere.[4]

-

Ligand Stimulation: Various concentrations of this compound (or other TLR agonists) are added to the cells.

-

Incubation: The plate is incubated for a defined period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.[4]

-

SEAP Detection: A substrate for SEAP is added to the cell culture supernatant. The enzymatic activity of SEAP results in a colorimetric change that can be quantified by measuring the absorbance at a specific wavelength (e.g., 620-655 nm).

-

Data Analysis: The absorbance values are plotted against the ligand concentration, and the EC50 value is determined using a non-linear regression analysis.

THP1-Dual™ Reporter Gene Assay

This assay employs the human monocytic THP-1 cell line, which endogenously expresses TLR8. The THP1-Dual™ cells are engineered to contain two reporter genes: a SEAP gene under the control of an NF-κB-inducible promoter and a Lucia luciferase gene under the control of an interferon regulatory factor (IRF)-inducible promoter. This dual-reporter system allows for the simultaneous assessment of both major signaling arms of the TLR8 pathway.

Methodology:

-

Cell Culture: THP1-Dual™ cells are maintained in suspension culture in RPMI 1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and selective antibiotics.

-

Assay Setup: Cells are seeded into a 96-well plate.

-

Ligand Stimulation: Different concentrations of this compound are added to the cells.

-

Incubation: The plate is incubated for a specified time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.[5]

-

Reporter Detection:

-

NF-κB (SEAP) Activity: A sample of the cell culture supernatant is mixed with a SEAP detection reagent, and the absorbance is measured.

-

IRF (Lucia Luciferase) Activity: Another aliquot of the supernatant is mixed with a luciferase substrate, and the luminescence is measured using a luminometer.

-

-

Data Analysis: The EC50 values for both NF-κB and IRF activation are determined by plotting the respective signals against the ligand concentration.

TLR8 Signaling Pathway

TLR8 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) from viruses and certain small synthetic agonists like this compound.[1] Upon ligand binding, TLR8 undergoes a conformational change that initiates a downstream signaling cascade, leading to the activation of transcription factors and the subsequent expression of pro-inflammatory cytokines and type I interferons.

The primary signaling pathway involves the recruitment of the adaptor protein MyD88 to the activated TLR8 dimer. This leads to the formation of a complex with IRAK kinases and TRAF6, ultimately resulting in the activation of two major transcription factor families: NF-κB and the IRFs.

-

NF-κB Pathway: Activation of the IKK complex leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

IRF Pathway: Activation of kinases such as IKKε and TBK1 leads to the phosphorylation and nuclear translocation of IRFs (e.g., IRF5 and IRF7), which drive the expression of type I interferons (IFN-α/β).

Conclusion

This compound is a highly potent agonist of human TLR8, as evidenced by its low nanomolar EC50 value in cell-based reporter assays. While direct binding affinity data (Kd) remains to be publicly detailed, the functional data strongly suggests a high-affinity interaction. The HEK-Blue™ and THP1-Dual™ reporter cell lines provide robust and reproducible platforms for quantifying the cellular response to this compound and for screening novel TLR8 modulators. The activation of both NF-κB and IRF signaling pathways by this compound underscores its potential as a powerful tool for studying TLR8 biology and as a candidate for therapeutic development in indications where TLR8 activation is beneficial, such as in oncology and as a vaccine adjuvant. Further biophysical characterization of the this compound-TLR8 interaction will provide a more complete understanding of its binding kinetics and thermodynamics, which will be invaluable for future drug design and optimization efforts.

References

- 1. invivogen.com [invivogen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|CAS 1268163-15-0|DC Chemicals [dcchemicals.com]

- 4. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

The Impact of TL8-506 on Pro-inflammatory Cytokine Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Toll-like receptor 8 (TLR8) agonist, TL8-506, and its significant impact on the secretion of pro-inflammatory cytokines. This compound has emerged as a potent immunomodulatory agent, demonstrating the ability to activate dendritic cells (DCs) and stimulate robust anti-tumor immune responses. A key aspect of its mechanism of action is the induction of a broad spectrum of pro-inflammatory cytokines and chemokines, which play a crucial role in shaping the tumor microenvironment and enhancing T cell-mediated immunity. This document summarizes key quantitative data, details experimental protocols for assessing cytokine secretion, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Analysis of Cytokine Secretion

The immunomodulatory effects of this compound have been quantified in various studies, particularly its synergistic activity when combined with other immune-stimulatory agents like interferon-gamma (IFN-γ) and the TLR3 agonist Poly(I:C). The following tables summarize the key findings on pro-inflammatory cytokine secretion from human dendritic cells.

Table 1: Pro-inflammatory Cytokine Secretion from Human Cord Blood-Derived Dendritic Cells (cDCs) Stimulated with this compound Combinations. [1][2]

| Cytokine | This compound + Poly(I:C) | This compound + IFN-γ |

| TNF-α | High | Moderate |

| IL-6 | High | Low |

| IL-1α | High | Low |

| IL-1β | High | Low |

| IL-12p70 | High | Moderate |

| IL-23 | High | Low |

| IL-27 | High | Low |

| IFN-β | High | Low |

| IFN-λ | High | Low |

Note: "High," "Moderate," and "Low" are qualitative summaries based on the synergistic induction reported in the source material. For specific concentrations, refer to the original publication.

Table 2: Chemokine Secretion from Human Cord Blood-Derived cDCs Stimulated with this compound Combinations. [1][2]

| Chemokine | This compound + Poly(I:C) | This compound + IFN-γ |

| CCL3 | High | Low |

| CCL4 | High | Low |

| CCL20 | High | Low |

| CXCL9 | Low | High |

| CXCL10 | Low | High |

| CXCL11 | Low | High |

Note: "High" and "Low" are qualitative summaries based on the synergistic induction reported in the source material. For specific concentrations, refer to the original publication.

Signaling Pathways

This compound exerts its effects by activating TLR8, an endosomal pattern recognition receptor.[3] This activation triggers a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines. The primary pathway involves the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of this compound on pro-inflammatory cytokine secretion.

Isolation and Culture of Human Conventional Dendritic Cells (cDCs)

Objective: To obtain primary human cDCs from peripheral blood for in vitro stimulation assays.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Pan-DC Enrichment Kit (e.g., Miltenyi Biotec)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for dendritic cells from the PBMC fraction using a pan-DC enrichment kit according to the manufacturer's instructions.[1] This typically involves negative selection to deplete T cells, B cells, NK cells, monocytes, and granulocytes.

-

Resuspend the enriched DC population in complete RPMI 1640 medium.

-

Culture the cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

In Vitro Stimulation of cDCs

Objective: To stimulate cultured cDCs with this compound alone or in combination with other agonists to induce cytokine secretion.

Materials:

-

Cultured cDCs

-

This compound (e.g., 1 µM)

-

Poly(I:C) (e.g., 10 µg/mL)

-

IFN-γ (e.g., 50,000 U/mL)

-

Complete RPMI 1640 medium

Protocol:

-

To the cultured cDCs, add the respective stimuli:

-

Control (medium only)

-

This compound alone

-

Poly(I:C) alone

-

IFN-γ alone

-

This compound + Poly(I:C)

-

This compound + IFN-γ

-

-

Incubate the cells for a specified period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.[1][6]

Measurement of Cytokine Secretion by ELISA

Objective: To quantify the concentration of secreted cytokines in the cell culture supernatant.

Materials:

-

Supernatants from stimulated cDC cultures

-

Cytokine-specific ELISA kits (e.g., for TNF-α, IL-6, IL-12p70)

-

Microplate reader

Protocol:

-

After the incubation period, centrifuge the 96-well plates to pellet the cells.